molecular formula C22H23ClN2O3 B14955192 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol

4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol

Cat. No.: B14955192
M. Wt: 398.9 g/mol
InChI Key: RCJTXRLVVHQVEG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol is a complex organic compound that features a piperidinol core substituted with a chlorophenyl group and an indolylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol typically involves multiple steps:

    Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of a piperidone precursor using a reducing agent such as sodium borohydride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperidinol core.

    Attachment of the Indolylacetyl Moiety: The final step involves the acylation of the piperidinol derivative with an indolylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The indolylacetyl moiety may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-4-hydroxypiperidine: Lacks the indolylacetyl moiety, which may result in different biological activity.

    4-(4-chlorophenyl)-1-acetyl-4-piperidinol: Lacks the methoxy group on the indole ring, potentially affecting its binding affinity and specificity.

Uniqueness

4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol is unique due to the presence of both the chlorophenyl and indolylacetyl groups, which may confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(7-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C22H23ClN2O3/c1-28-19-4-2-3-16-9-12-25(21(16)19)15-20(26)24-13-10-22(27,11-14-24)17-5-7-18(23)8-6-17/h2-9,12,27H,10-11,13-15H2,1H3

InChI Key

RCJTXRLVVHQVEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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